molecular formula C11H11Cl2NO3 B14512505 prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate CAS No. 62804-80-2

prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

Cat. No.: B14512505
CAS No.: 62804-80-2
M. Wt: 276.11 g/mol
InChI Key: LSZWNQPECWMMLD-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is a chemical compound known for its unique structure and properties. It is an ester derivative of 2,6-dichloropyridine and is used in various scientific and industrial applications. The compound’s structure consists of a prop-2-enyl group attached to a 2-(2,6-dichloropyridin-3-yl)oxypropanoate moiety, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate typically involves the esterification of 2-(2,6-dichloropyridin-3-yl)oxypropanoic acid with prop-2-enyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.

Scientific Research Applications

Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The dichloropyridinyl moiety can also participate in binding interactions, influencing the compound’s overall activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl 2-(2,5-dichloropyridin-3-yl)oxypropanoate
  • Prop-2-enyl 2-(2,4-dichloropyridin-3-yl)oxypropanoate
  • Prop-2-enyl 2-(2,3-dichloropyridin-3-yl)oxypropanoate

Uniqueness

Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This distinct structure allows for tailored applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

62804-80-2

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C11H11Cl2NO3/c1-3-6-16-11(15)7(2)17-8-4-5-9(12)14-10(8)13/h3-5,7H,1,6H2,2H3

InChI Key

LSZWNQPECWMMLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC=C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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